Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt is a chemical compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of different substances. This compound is part of a larger family of glycine derivatives, which are known for their versatility and effectiveness in a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt typically involves the reaction of glycine with N-methyl-N-(1-oxo-9-octadecenyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in reactors equipped with temperature and pressure controls. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of substances. At the molecular level, it interacts with lipid bilayers and proteins, altering their structure and function to enhance solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, sodium salt
- Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, calcium salt
Comparison
Compared to its sodium and calcium counterparts, Glycine, N-methyl-N-(1-oxo-9-octadecenyl)-, ammonium salt offers unique advantages in terms of solubility and effectiveness in specific applications. Its ammonium group provides better compatibility with certain biological systems, making it more suitable for use in medical and biological research.
Properties
CAS No. |
71832-73-0 |
---|---|
Molecular Formula |
C21H42N2O3 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
azanium;2-[methyl(octadec-9-enoyl)amino]acetate |
InChI |
InChI=1S/C21H39NO3.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);1H3 |
InChI Key |
FMOIBNDLQJNUQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.